Hydrocortisone 3-(O-carboxymethyl)oxime is a synthetic derivative of hydrocortisone, a steroid hormone produced by the adrenal glands. This compound is recognized for its significant anti-inflammatory properties and has been the subject of various scientific studies aimed at exploring its therapeutic potential in treating inflammatory conditions and other medical disorders. It is classified under the category of steroid derivatives and is often utilized in both biological and chemical research settings.
Hydrocortisone 3-(O-carboxymethyl)oxime is derived from hydrocortisone through specific chemical modifications. The compound's chemical identifier is 43188-86-9. It falls under the broader classification of glucocorticoids, which are steroid hormones that play crucial roles in various physiological processes, including inflammation and immune response modulation.
The synthesis of hydrocortisone 3-(O-carboxymethyl)oxime typically involves the reaction of hydrocortisone with hydroxylamine to form the oxime derivative. The process can be summarized as follows:
In industrial settings, the synthesis is optimized for high yield and purity, incorporating purification steps such as recrystallization and chromatography to isolate the desired product effectively .
Hydrocortisone 3-(O-carboxymethyl)oxime has a complex molecular structure characterized by multiple functional groups. The structural formula can be represented as follows:
This indicates that the compound contains 21 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the oxime functional group (-C=N-OH) is a significant feature that influences its chemical reactivity and biological activity .
Hydrocortisone 3-(O-carboxymethyl)oxime can undergo several types of chemical reactions, including:
Common reagents involved in these reactions include:
These reactions allow for the modification of hydrocortisone derivatives, potentially altering their biological activities and applications .
Hydrocortisone 3-(O-carboxymethyl)oxime operates similarly to cortisol in its mechanism of action. It interacts with glucocorticoid receptors in target tissues, modulating gene expression related to inflammation and immune responses. This interaction leads to various biochemical pathways being activated or inhibited, contributing to its anti-inflammatory effects .
The primary target for hydrocortisone 3-(O-carboxymethyl)oxime is the glucocorticoid receptor, which mediates its effects on cellular processes such as protein synthesis, immune response regulation, and metabolism.
These properties are essential for understanding how hydrocortisone 3-(O-carboxymethyl)oxime behaves in various experimental setups .
Hydrocortisone 3-(O-carboxymethyl)oxime has numerous scientific applications:
The strategic synthesis of Hydrocortisone 3-(O-carboxymethyl)oxime (cortisol 3-CMO) hinges on the chemoselective modification of the cortisol molecule at the C3 position. Cortisol (hydrocortisone) possesses a Δ4-3,20-dione structure, presenting two potential ketone groups for oxime formation. Research demonstrates that under carefully controlled conditions, the C3 carbonyl group exhibits significantly higher reactivity toward O-carboxymethyl hydroxylamine compared to the C20 ketone, enabling selective oxime formation at the C3 position [1] [4]. This selectivity arises from steric and electronic differences between the two carbonyl groups: the C3 ketone is part of a conjugated enone system (Δ4-3-ketone), enhancing its electrophilicity and susceptibility to nucleophilic attack by hydroxylamine derivatives, while the C20 ketone is more sterically hindered and less electrophilic [4].
This chemoselectivity is paramount for hapten design in immunodiagnostics. By selectively derivatizing the C3 position, the distinctive structural features of cortisol—particularly the C17β side chain (21-hydroxy and 20-keto groups) and the C11β-hydroxy group—remain exposed and unmodified. These preserved regions are critical epitopes for generating antibodies capable of distinguishing cortisol from structurally similar steroids like corticosterone, cortisone, or progesterone [4] [9]. The generated 3-(O-carboxymethyl)oxime moiety serves a dual purpose: it introduces a carboxylic acid handle (-COOH) essential for covalent conjugation to carrier proteins (e.g., BSA, KLH) or surfaces (e.g., gold chips), and it modifies the A-ring without completely altering the overall steroidal conformation [5] [9]. Studies confirm that antibodies raised against cortisol-3-CMO conjugates exhibit superior specificity for cortisol compared to those generated using conjugates modified at other positions, where critical epitopes might be masked or altered [10].
Table 1: Impact of Modification Position on Antibody Specificity in Steroid Immunoassays
Modification Position | Exposed Key Epitopes | Antibody Cross-Reactivity Profile | Suitability for Cortisol-Specific Assays |
---|---|---|---|
C3 (Oxime) | C11-OH, C20=O, C21-OH | Low with corticosterone, cortisone | High (Preserves critical functional groups) |
C20 (Oxime) | C3=O, C11-OH | High with progesterone, 17-OH-prog | Low (Masks diagnostic C20/C21 side chain) |
C21 (Succinate) | C3=O, C20=O, C11-OH | Moderate with cortisone, prednisolone | Moderate (Alters C21 hydroxyl group) |
The introduction of the carboxymethyl moiety via oxime formation (creating the CMO group: -O-N= C - CH₂-COOH) represents a sophisticated technique for transforming the small, non-immunogenic cortisol molecule into an effective hapten. The carboxymethylation reaction specifically targets the carbonyl oxygen, forming the oxime bridge (-O-N=C-) and appending the carboxymethyl group (-CH₂-COOH). This synthetic strategy yields a hapten (cortisol-3-CMO) that retains the core three-dimensional structure of cortisol while providing a functional group (-COOH) spatially separated from the critical epitopes on the steroid nucleus [5] [9].
The length and flexibility of the -CH₂- spacer in the CMO group are critical factors influencing immunogenic specificity. This spacer positions the carboxylic acid group away from the hapten's surface, minimizing steric hindrance during conjugation to carrier proteins and reducing the risk of the linker itself becoming part of the dominant epitope recognized by the immune system. Consequently, antibodies elicited by cortisol-3-CMO-protein conjugates are more likely to recognize native cortisol with high affinity, as the key antigenic determinants (C11β-OH, C20=O, C21-OH, and Δ4 structure) remain accessible for antibody binding [5] [10]. This contrasts with conjugation strategies using shorter linkers (like direct hemisuccinate formation at C21) or linkers attached to positions involved in key epitopes, which often result in antibodies with poor specificity due to carrier protein interference or epitope masking [7] [10].
Research on structurally analogous steroids confirms the principle that the site of linker attachment profoundly impacts antibody specificity. Studies generating antibodies against 7α- and 7β-carboxymethyl derivatives of 17-hydroxyprogesterone and 11-deoxycortisol demonstrated that while highly specific antisera could be obtained, the position (C7 vs C3) inherently influences the epitopes available for immune recognition [7]. The C3-CMO approach in cortisol leverages the A-ring modification while preserving the biologically characteristic C11, C17, and C20/C21 regions, making it a preferred strategy for developing specific cortisol immunoassays [5] [9].
The efficient synthesis of Hydrocortisone 3-(O-carboxymethyl)oxime and its subsequent conjugation to carrier proteins require precise optimization of reaction parameters to achieve high yield and purity, essential for consistent immunogen preparation.
Hapten Synthesis (Cortisol-3-CMO Formation): The core reaction involves condensing hydrocortisone with O-(carboxymethyl)hydroxylamine (commonly as the hemihydrochloride salt) in a suitable solvent system. Key optimized parameters include:
Conjugate Synthesis (Cortisol-3-CMO + Carrier Protein): The carboxylic acid group of cortisol-3-CMO is activated for amide bond formation with lysine ε-amino groups on the carrier protein (e.g., BSA, KLH, OVA). The carbodiimide method, primarily using water-soluble carbodiimides (EDC) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, is the standard conjugation technique. Critical optimization steps involve:
Table 2: Key Parameters for Optimized Synthesis of Cortisol-3-CMO and Its Protein Conjugates
Synthesis Stage | Critical Parameter | Optimized Condition/Range | Impact on Outcome |
---|---|---|---|
Cortisol-3-CMO Formation | Solvent System | Pyridine/Water/Ethanol or Aqueous Ethanol | Maximizes solubility and reaction rate |
O-CMH Reagent Excess | 1.5 - 3.0 equivalents | Drives C3 selectivity and completion | |
Reaction Temperature | Reflux (70-80°C) | Ensures complete conversion in feasible time | |
Purification Method | Recrystallization (MeOH/H₂O, EtOH/Et₂O) | Achieves ≥85% purity (HPLC) | |
Protein Conjugation | Activation Agent | EDC (water-soluble carbodiimide) | Efficient carboxylate activation |
Activation pH | pH 4.5 - 5.5 (e.g., MES buffer) | Optimal for EDC-mediated O-acylisourea formation | |
Hapten:Protein Molar Ratio | 20:1 to 60:1 (depending on carrier) | Balances hapten density vs. protein solubility | |
Conjugation pH | pH 7.0 - 8.0 (e.g., Phosphate buffer) | Optimal for lysine amine nucleophilicity | |
Conjugation Time/Temp | 2-4h RT or 4°C overnight | Completes amide bond formation | |
Purification | Dialysis or Size Exclusion Chromatography | Removes unreacted hapten and EDC by-products |
Compound Nomenclature Table
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0